2-Benzylamino-4-methyl-7-diethylaminobenzopyrylium monotetrafluoroborate
2-Benzylamino-4-methyl-7-diethylaminobenzopyrylium monotetrafluoroborate
Brand Name:
Vulcanchem
CAS No.:
125419-41-2
VCID:
VC21231021
InChI:
InChI=1S/C21H24N2O/c1-4-23(5-2)18-11-12-19-16(3)13-21(24-20(19)14-18)22-15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3/p+1
SMILES:
CCN(CC)C1=CC2=C(C=C1)C(=CC(=[NH+]CC3=CC=CC=C3)O2)C
Molecular Formula:
C21H25N2O+
Molecular Weight:
321.4 g/mol
2-Benzylamino-4-methyl-7-diethylaminobenzopyrylium monotetrafluoroborate
CAS No.: 125419-41-2
Cat. No.: VC21231021
Molecular Formula: C21H25N2O+
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125419-41-2 |
|---|---|
| Molecular Formula | C21H25N2O+ |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | benzyl-[7-(diethylamino)-4-methylchromen-2-ylidene]azanium |
| Standard InChI | InChI=1S/C21H24N2O/c1-4-23(5-2)18-11-12-19-16(3)13-21(24-20(19)14-18)22-15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3/p+1 |
| Standard InChI Key | DFYFAKGTYMAJEQ-UHFFFAOYSA-O |
| SMILES | CCN(CC)C1=CC2=C(C=C1)C(=CC(=[NH+]CC3=CC=CC=C3)O2)C |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=CC(=[NH+]CC3=CC=CC=C3)O2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator